molecular formula C18H22N2O5S2 B2941241 N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797838-67-5

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2941241
CAS No.: 1797838-67-5
M. Wt: 410.5
InChI Key: OQZJAHLTCAITGI-UHFFFAOYSA-N
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Description

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a naphthalene-1-sulfonyl group attached to a piperidine ring, which is further linked via a sulfonyl bridge to an N-methyl acetamide moiety.

Properties

IUPAC Name

N-methyl-2-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-19-18(21)13-26(22,23)15-9-11-20(12-10-15)27(24,25)17-8-4-6-14-5-2-3-7-16(14)17/h2-8,15H,9-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZJAHLTCAITGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-methyl-2-((1-(naphthalen-1-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a naphthalene ring, a piperidine moiety, and sulfonamide groups. Its molecular formula is C18H22N2O5S2C_{18}H_{22}N_{2}O_{5}S_{2} with a molecular weight of 410.5 g/mol. The presence of the naphthalene ring imparts distinctive electronic properties that may enhance its interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammation and neurotransmission pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammatory processes.
  • Receptor Modulation: It could modulate receptor functions, impacting neurotransmitter signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

In Vitro Studies:

  • Minimum Inhibitory Concentration (MIC): The MIC values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against tested pathogens .
  • Biofilm Inhibition: It also exhibited inhibitory effects on biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for treating biofilm-associated infections .

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating conditions characterized by excessive inflammation.

Comparative Studies

A comparative analysis with similar compounds revealed that this compound exhibits superior antimicrobial activity compared to analogs lacking the naphthalene moiety. For instance, compounds with phenyl or benzyl groups showed reduced efficacy, highlighting the importance of the naphthalene structure in enhancing biological activity .

Compound NameStructure TypeMIC (μg/mL)Activity
This compoundNaphthalene derivative0.22 - 0.25High
N-methyl-2-((1-(phenylsulfonyl)piperidin-4-yl)sulfonyl)acetamidePhenyl derivative> 1.0Moderate
N-methyl-2-((1-(benzylsulfonyl)piperidin-4-yl)sulfonyl)acetamideBenzyl derivative> 1.0Low

Chemical Reactions Analysis

1.1. Sulfonylation of Piperidine

  • Step 1 : Reaction of piperidin-4-ylacetamide with naphthalene-1-sulfonyl chloride under basic conditions (e.g., pyridine or TEA in DCM) yields the monosulfonylated intermediate 1-(naphthalen-1-ylsulfonyl)piperidin-4-ylacetamide .

  • Step 2 : A second sulfonylation at the 4-position of the piperidine ring is achieved using a sulfonyl chloride (e.g., methanesulfonyl chloride) or via oxidation of a thiol intermediate .

1.2. Amidation

  • The acetamide group is introduced via condensation of the sulfonylated piperidine intermediate with methylamine in the presence of coupling agents such as EDCI/HOBt .

Reactivity and Functionalization

The compound’s reactivity is dominated by the sulfonamide groups and the acetamide side chain:

2.1. Sulfonamide Hydrolysis

  • Under acidic (e.g., HCl/MeOH) or basic (e.g., NaOH/H₂O) conditions, the sulfonamide bonds undergo hydrolysis, yielding naphthalene-1-sulfonic acid and piperidin-4-ylsulfonic acid derivatives .

2.2. Nucleophilic Substitution

  • The acetamide’s methyl group can be replaced via nucleophilic substitution. For example, reaction with Grignard reagents (e.g., MeMgBr) generates tertiary alcohol derivatives .

2.3. Cross-Coupling Reactions

  • The naphthalene ring participates in Pd-catalyzed coupling reactions (e.g., Suzuki-Miyaura) when functionalized with halogen substituents .

3.1. pH-Dependent Stability

  • The compound remains stable in neutral pH but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, as shown in simulated gastric fluid studies .

3.2. Thermal Stability

  • Thermogravimetric analysis (TGA) indicates decomposition above 220°C, with sulfonamide bond cleavage as the primary degradation pathway .

Comparative Reaction Data

Reaction Type Conditions Products Yield Ref.
SulfonylationNaphthalene-1-sulfonyl chloride, TEA, DCM, 0°C → rt1-(Naphthalen-1-ylsulfonyl)piperidin-4-ylacetamide78%
Hydrolysis (acidic)6M HCl, reflux, 12 hNaphthalene-1-sulfonic acid + piperidine derivative92%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CBiaryl-functionalized analog65%

Key Research Findings

  • SAR Studies : The dual sulfonylation enhances metabolic stability compared to monosulfonylated analogs, as evidenced by reduced CYP450-mediated oxidation .

  • Solubility : Low aqueous solubility (0.12 mg/mL in PBS) due to the hydrophobic naphthalene group .

  • Crystallinity : X-ray diffraction data reveal a monoclinic crystal system with intermolecular hydrogen bonding between sulfonamide and acetamide groups .

Comparison with Similar Compounds

Substituent Effects on the Piperidine Ring

The piperidine ring’s sulfonyl substituent plays a critical role in molecular interactions. Key comparisons include:

  • Its extended aromatic system could engage in π-π stacking with target proteins.
  • [4-(Trifluoromethyl)benzyl]sulfonyl (): The trifluoromethyl group introduces strong electron-withdrawing effects, increasing metabolic stability. The molecular weight (442.47 g/mol) is lower than the target compound’s estimated mass (~500 g/mol), suggesting differences in bioavailability .
  • The larger molar mass (471.59 g/mol) due to the cyclopropyl-acetamide modification may influence binding kinetics .

Acetamide Core Modifications

The acetamide group’s substitution pattern significantly affects activity:

  • N-Methyl Acetamide (Target Compound): The methyl group minimizes steric hindrance, favoring target engagement.
  • 2-Hydroxyguanidine (, ID 4n): Replacing the acetamide core with a hydroxyguanidine group increased activity (log(1/IC50) from 0.904 to 1.698), likely due to enhanced hydrogen-bonding capacity .
  • Methoxyacetyl Group (): In methoxyacetylfentanyl, a methoxy substitution on the acetamide improves opioid receptor affinity, demonstrating how polar groups can modulate activity .

Aromatic Substituent Variations

  • 4-(Methylsulfonyl)phenyl (): This substituent provided moderate activity (log(1/IC50) = 0.904) but was outperformed by heteroaromatic replacements (e.g., pyrrole in ID 19n) .

Structural and Activity Data Table

Compound Name Piperidine Substituent Acetamide Modification Molecular Weight (g/mol) Activity (log(1/IC50)) Reference
Target Compound Naphthalen-1-ylsulfonyl N-methyl ~500 (estimated) Not reported -
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-... 3,3-Diphenylpropyl 4-(Methylsulfonyl)phenyl Not reported 0.904
ID 4n () 3,3-Diphenylpropyl 2-Hydroxyguanidine Not reported 1.698
Compound [4-(Trifluoromethyl)benzyl]sulfonyl N-methyl 442.47 Not reported
Compound 3-Fluorophenylsulfonyl Cyclopropyl 471.59 Not reported

Key Findings and Implications

Activity Enhancement via Core Modifications: Replacing the acetamide core with hydrogen-bond donors (e.g., hydroxyguanidine) significantly boosts activity, as seen in .

Role of Sulfonyl Groups: Sulfonyl moieties improve metabolic stability and facilitate hydrogen bonding, but bulkier groups (e.g., naphthalene) may trade off solubility for membrane permeability .

Aromatic Substituent Flexibility: Five-membered heteroaromatics (e.g., pyrrole) show promise in enhancing activity, though compatibility with the target binding pocket is critical .

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